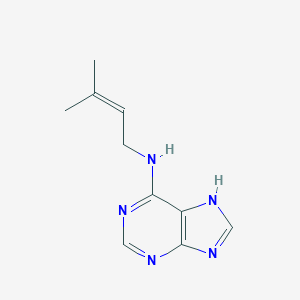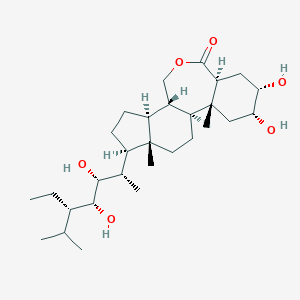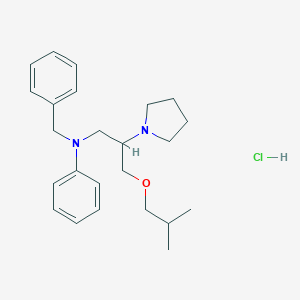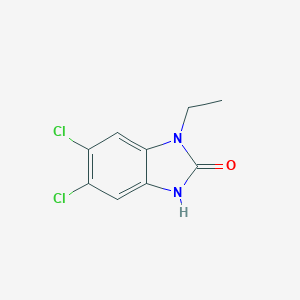
(2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide)
Overview
Description
(2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide), also known as (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide), is a useful research compound. Its molecular formula is C46H66N8O5S2 and its molecular weight is 875.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism Characterization
Ritonavir has been found to exhibit conformational polymorphism with two unique crystal lattices having significantly different solubility properties . This polymorphism was investigated using solid-state spectroscopy and microscopy techniques, including solid-state NMR, Near Infrared Spectroscopy, powder X-ray Diffraction, and Single crystal X-ray .
Stability and Bioavailability
The polymorph (form II) corresponding to the “cis” conformation is a more stable packing arrangement, but nucleation, even in the presence of form II seeds, is energetically unfavored except in highly supersaturated solutions . The higher deformation, lattice, and surface energies of form II are consistent with its lower solubility and hence bioavailability .
Pharmaceutical Research
Ritonavir is used in pharmaceutical research for the development of new drugs and therapies. It’s an active pharmaceutical ingredient (API) and its polymorphic behavior has been studied extensively .
Analytical Method Development
Ritonavir EP Impurity T can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Ritonavir .
Drug Research and Development
The digital workflows that are being embedded into the pharmaceutical drug R&D can unpick the complex structural chemistry that underpins polymorphic behavior of this representative API .
Mechanism of Action
Target of Action
Ritonavir specified impurity T [EP] is primarily targeted at the HIV protease . This protease is a key enzyme in the life cycle of the HIV virus, responsible for the cleavage of the gag-pol polyprotein, which is a crucial step in the maturation of the virus .
Mode of Action
Ritonavir specified impurity T [EP] acts as a protease inhibitor . It binds to the active site of the HIV protease, preventing the cleavage of the gag-pol polyprotein . This results in the formation of noninfectious, immature viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Ritonavir specified impurity T [EP] is the HIV replication cycle . By inhibiting the HIV protease, it disrupts the maturation process of the virus, preventing the formation of infectious viral particles .
Pharmacokinetics
Ritonavir specified impurity T [EP] is a potent inhibitor of cytochrome P450 CYP3A4 isoenzyme, which is present both in the intestinal tract and liver . This inhibition increases the peak and trough plasma drug concentrations of other protease inhibitors, enhancing their overall drug exposure . The clinically relevant half-life is about 3 to 5 hours . Due to autoinduction, plasma concentrations generally reach steady state 2 weeks after the start of administration .
Result of Action
The primary result of the action of Ritonavir specified impurity T [EP] is the prevention of HIV replication . By inhibiting the HIV protease, it prevents the maturation of the virus, leading to the production of noninfectious, immature viral particles .
Action Environment
The action of Ritonavir specified impurity T [EP] can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 enzyme can affect its efficacy due to potential drug-drug interactions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH .
properties
IUPAC Name |
(2S)-N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N8O5S2/c1-28(2)39(51-45(58)53(9)24-35-26-60-43(48-35)30(5)6)41(56)47-34(21-32-17-13-11-14-18-32)23-38(55)37(22-33-19-15-12-16-20-33)50-42(57)40(29(3)4)52-46(59)54(10)25-36-27-61-44(49-36)31(7)8/h11-20,26-31,34,37-40,55H,21-25H2,1-10H3,(H,47,56)(H,50,57)(H,51,58)(H,52,59)/t34-,37-,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFGDVVGZPWCGY-JEXMNKNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC4=CSC(=N4)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N8O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) | |
CAS RN |
869368-48-9 | |
| Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido(-3-methylbutanamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869368489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,2'S)-N,N'-((2S,3S,5S)-3-HYDROXY-1,6-DIPHENYLHEXANE-2,5-DIYL)BIS(2-(3-((2-ISOPROPYLTHIAZOL-4-YL)METHYL)-3-METHYLUREIDO(-3-METHYLBUTANAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42DVW90Y6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)




